molecular formula C20H19N3O4S B267663 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

Numéro de catalogue B267663
Poids moléculaire: 397.4 g/mol
Clé InChI: AVAJXRIXCFGJDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 is a potent inhibitor of the ion channel TRPM7, which is involved in a variety of cellular processes, such as cell proliferation, differentiation, and migration.

Mécanisme D'action

ESI-09 exerts its therapeutic effects by inhibiting the ion channel TRPM7, which is involved in a variety of cellular processes, such as cell proliferation, differentiation, and migration. TRPM7 is a non-selective cation channel that allows the influx of calcium and magnesium ions into cells. The influx of calcium and magnesium ions through TRPM7 has been shown to be involved in various physiological and pathological processes, such as cardiovascular diseases, cancer, and neurological disorders. By inhibiting TRPM7, ESI-09 reduces the influx of calcium and magnesium ions into cells, thereby modulating various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to modulate various biochemical and physiological processes by inhibiting TRPM7. In cancer, ESI-09 inhibits cell proliferation, migration, and invasion by reducing the activity of TRPM7. In cardiovascular diseases, ESI-09 improves cardiac function and reduces myocardial infarction by inhibiting TRPM7-mediated calcium influx. In neurological disorders, ESI-09 improves neuronal survival and reduces neuroinflammation by inhibiting TRPM7-mediated calcium influx.

Avantages Et Limitations Des Expériences En Laboratoire

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. One limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability, which can affect its efficacy in vivo.

Orientations Futures

There are several future directions for the study of ESI-09. One direction is to further elucidate the molecular mechanisms underlying its therapeutic effects in various diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, the development of more specific TRPM7 inhibitors may provide a better understanding of the physiological and pathological roles of TRPM7 in various cellular processes.

Méthodes De Synthèse

The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 4-bromo-2-fluoronicotinoyl chloride to form the final product, ESI-09.

Applications De Recherche Scientifique

ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. In cancer, ESI-09 has been shown to inhibit the growth and metastasis of cancer cells by targeting TRPM7, which is overexpressed in many types of cancer cells. In cardiovascular diseases, ESI-09 has been shown to improve cardiac function and reduce myocardial infarction by inhibiting TRPM7-mediated calcium influx. In neurological disorders, ESI-09 has been shown to improve neuronal survival and reduce neuroinflammation by inhibiting TRPM7-mediated calcium influx.

Propriétés

Nom du produit

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

Formule moléculaire

C20H19N3O4S

Poids moléculaire

397.4 g/mol

Nom IUPAC

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-2-27-18-9-5-17(6-10-18)23-28(25,26)19-11-7-16(8-12-19)22-20(24)15-4-3-13-21-14-15/h3-14,23H,2H2,1H3,(H,22,24)

Clé InChI

AVAJXRIXCFGJDF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

SMILES canonique

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.